molecular formula C8H10N2O2 B1587952 (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine CAS No. 299165-45-0

(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine

Cat. No.: B1587952
CAS No.: 299165-45-0
M. Wt: 166.18 g/mol
InChI Key: XNBYAELTACACSM-UHFFFAOYSA-N
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Description

(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine is an organic compound that features a benzodioxin ring fused with a hydrazine moiety

Scientific Research Applications

Chemistry: (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new materials with unique properties.

Medicine: Research is ongoing to explore the potential of this compound as a pharmacophore in the development of new drugs, particularly for its antibacterial and anticancer properties.

Industry: In the industrial sector, the compound can be used in the synthesis of polymers and other advanced materials.

Safety and Hazards

The safety information available indicates that “(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine” is an irritant . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzodioxin derivatives.

Comparison with Similar Compounds

  • (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-benzenesulfonamide
  • (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine
  • (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-(2-hydroxy-phenyl)-propenone

Comparison: (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine is unique due to its hydrazine moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, while (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-benzenesulfonamide is known for its antibacterial properties, the hydrazine derivative is being explored for its potential enzyme inhibition and anticancer activities.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-10-6-1-2-7-8(5-6)12-4-3-11-7/h1-2,5,10H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBYAELTACACSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409068
Record name (2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299165-45-0
Record name (2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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